Product packaging for 2'-Acetylsalicortin(Cat. No.:)

2'-Acetylsalicortin

Cat. No.: B14081910
M. Wt: 466.4 g/mol
InChI Key: IUXQFJTWMSIYNY-HPSGFCEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Acetylsalicortin is a phenolic glycoside, a class of organic compounds containing a phenolic structure attached to a glycosyl moiety, naturally found in various Salix (willow) species such as Salix pseudolasiogyne and Salix lasiandra . This compound has emerged as a significant subject of study in metabolic disease research due to its potent anti-adipogenic activity. Recent investigations demonstrate that this compound effectively suppresses lipid accumulation during the differentiation of 3T3-L1 preadipocytes into mature adipocytes, a critical process in the development of obesity . In vitro studies report that treatment with 50 µM this compound significantly suppressed lipid accumulation by up to 98% . The compound's mechanism of action is mediated through the downregulation of key adipogenic and lipogenic transcription factors. Research shows it reduces both the mRNA and protein levels of master regulators PPARγ and CCAAT/enhancer binding proteins (C/EBPα and C/EBPβ), consequently inhibiting the expression of their downstream targets, including fatty acid synthase (FASN) and fatty acid binding protein 4 (FABP4) . This targeted action on the transcriptional cascade driving fat cell differentiation makes this compound a valuable tool for researchers exploring the molecular pathways of adipogenesis and screening for potential therapeutic agents against obesity and related metabolic disorders . This product is intended for research purposes only in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26O11 B14081910 2'-Acetylsalicortin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H26O11

Molecular Weight

466.4 g/mol

IUPAC Name

[2-[(2S,3R,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate

InChI

InChI=1S/C22H26O11/c1-12(24)31-19-18(27)17(26)15(10-23)33-20(19)32-14-7-3-2-6-13(14)11-30-21(28)22(29)9-5-4-8-16(22)25/h2-3,5-7,9,15,17-20,23,26-27,29H,4,8,10-11H2,1H3/t15-,17-,18+,19-,20-,22?/m1/s1

InChI Key

IUXQFJTWMSIYNY-HPSGFCEASA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2COC(=O)C3(C=CCCC3=O)O)CO)O)O

Canonical SMILES

CC(=O)OC1C(C(C(OC1OC2=CC=CC=C2COC(=O)C3(C=CCCC3=O)O)CO)O)O

Origin of Product

United States

Natural Occurrence and Chemodiversity in Plant Species

Distribution of 2'-Acetylsalicortin in Salicaceae Genera (e.g., Salix, Populus)

This compound is a phenolic glycoside found within the Salicaceae family, which includes willows (Salix) and poplars (Populus). Its distribution is not uniform across the family, with distinct patterns of occurrence and concentration observed among different genera and species.

The presence and concentration of this compound vary significantly among different willow species. In some, it is a major secondary metabolite, while in others, it is found in trace amounts or is absent altogether.

Salix pseudo-lasiogyne : This species has been a notable source for the isolation of this compound. mdpi.comnih.govresearchgate.net Phytochemical investigations of its twigs have led to the identification and separation of this compound. mdpi.comnih.govresearchgate.netnih.govthieme-connect.com Further studies on this species have also identified related salicortin (B1681395) derivatives. nih.govthieme-connect.com

Salix pentandra : this compound is a characteristic and major compound in Salix pentandra. openagrar.desibran.ruresearchgate.net Research has shown it to be the main salicylate (B1505791) in this species, distinguishing it from others like S. daphnoides and S. purpurea where salicortin is dominant. openagrar.desibran.ruresearchgate.net The compound has been identified in both the leaves and bark. researchgate.netnih.govfrontiersin.org Studies on insect herbivory have also highlighted that 2'-O-acetylsalicortin from S. pentandra strongly stimulates ovipositional behavior in the shoot galling sawfly, Euura amerinae. nih.gov

Salix daphnoides : Unlike S. pentandra, the primary salicylate in S. daphnoides is typically salicortin. openagrar.desibran.ruresearchgate.net However, this compound is among the various phenolic glycosides that have been identified in this species. openagrar.de

Salix purpurea : Similar to S. daphnoides, the major salicylate in S. purpurea is salicortin. openagrar.desibran.ruresearchgate.net While a range of phenolic glycosides are present, this compound is not considered a principal compound in this species. openagrar.de

Salix myrsinifolia : This species is known to contain salicylates, and while salicortin is a primary component, this compound is also present. researchgate.netnih.gov

Salix alba : The presence of this compound was identified for the first time in S. alba clone 1100. nih.gov

Table 1: Occurrence of this compound in Selected Salix Species

SpeciesPresence of this compoundPrimary Salicylate(s)Source(s)
Salix pseudo-lasiogynePresentSalicortin derivatives, including this compound mdpi.comnih.govthieme-connect.com
Salix pentandraPresent and a major component2'-O-acetylsalicortin openagrar.desibran.ruresearchgate.net
Salix daphnoidesPresentSalicortin openagrar.desibran.ruresearchgate.net
Salix purpureaPresentSalicortin openagrar.desibran.ruresearchgate.net
Salix myrsinifoliaPresentSalicortin, 2'-O-acetylsalicortin researchgate.netnih.gov
Salix albaPresent (in clone 1100)Not specified as primary nih.gov

This compound is also found in the genus Populus. Research on European aspen (Populus tremula) has revealed a surprising diversity of salicinoids, including this compound. nih.gov Its presence in P. tremula is notable because this species also contains other complex salicinoids like 2'-cinnamoylsalicortin. nih.gov The identification of this compound in P. tremula highlights a shared chemodiversity with certain Salix species, such as S. pentandra. nih.govplos.org

Occurrence in Specific Salix Species (e.g., S. pseudo-lasiogyne, S. pentandra, S. daphnoides, S. purpurea, S. myrsinifolia)

Quantitative Variation of this compound Across Plant Tissues and Developmental Stages

The concentration of this compound is not static; it varies depending on the plant tissue, its developmental stage, and environmental conditions.

Different parts of the plant accumulate this compound to varying degrees.

Twigs : The twigs of Salix pseudo-lasiogyne have been specifically identified as a source for the isolation of this compound. mdpi.comnih.govresearchgate.net

Bark : In species like Salix pentandra, the bark is a known location of this compound. openagrar.denih.govfrontiersin.org The European Pharmacopoeia notes that the bark of various Salix species contains salicin (B1681394) derivatives, including 2'-O-acetylsalicortin. europa.eu

Leaves : The leaves of Salix pentandra and Populus tremula are reported to contain this compound. researchgate.netnih.gov

Shoot Tips : In Salix myrsinifolia, the highest concentrations of salicylates, which include this compound, are found in the young shoot tips. nih.gov

Table 2: Tissue-Specific Accumulation of this compound

Plant TissueSpecies Example(s)FindingSource(s)
TwigsSalix pseudo-lasiogyneIsolated from ethanol (B145695) extracts of twigs. mdpi.comnih.govresearchgate.net
BarkSalix pentandraA main compound found in the bark. openagrar.denih.govfrontiersin.org
LeavesSalix pentandra, Populus tremulaIdentified as being present in the foliage. researchgate.netnih.gov
Shoot TipsSalix myrsinifoliaHighest concentration of salicylates found in young shoot tips. nih.gov

The accumulation of phenolic glycosides, including this compound, is influenced by the time of year. A study on Salix daphnoides, S. pentandra, and S. purpurea revealed that the content of secondary metabolites in the bark decreased during the vegetative season from March to July. openagrar.deresearchgate.net This suggests that for obtaining the highest yield of these compounds, the timing of harvest is a critical factor to consider. openagrar.de Furthermore, research on Populus tremula showed that the amounts of this compound could differ between greenhouse-grown and field-grown trees, indicating an environmental influence on its accumulation. nih.gov

Tissue-Specific Accumulation (e.g., Bark, Leaves, Twigs, Shoot Tips)

Identification of Related Salicinoid Derivatives and Structural Isomers

This compound belongs to the broader class of salicinoids and often co-exists with a variety of structurally related compounds.

Research on Salix pseudo-lasiogyne has led to the isolation of several salicortin derivatives alongside this compound from its twigs. nih.govthieme-connect.com These include:

Salicortin nih.govthieme-connect.com

3'-O-acetylsalicortin nih.gov

6'-O-acetylsalicortin nih.gov

2',6'-O-diacetylsalicortin nih.govthieme-connect.com

In Salix pentandra, other acetylated derivatives such as 2'-O-acetylsalicin have been detected. researchgate.net This species is also noted for containing tremulacin. researchgate.net

Studies on Populus tremula have revealed an extensive array of related compounds. nih.gov Besides this compound, other identified salicinoids include salicortin, tremulacin, salicin, tremuloidin, and more complex molecules like lasiandrin (HCH-2'-acetylsalicortin) and acetyltremulacin. nih.govresearchgate.net

Structurally, this compound is an ester of salicortin. Positional isomers, where the acetyl group is attached to a different hydroxyl group on the glucose moiety, have been identified. For example, 3'-O-acetylsalicortin and 6'-O-acetylsalicortin, isolated from S. pseudo-lasiogyne, are structural isomers of 2'-O-acetylsalicortin. nih.gov

Biosynthesis and Metabolic Pathways of 2 Acetylsalicortin

Overview of Salicinoid Biosynthesis Pathways

Salicinoids, a class of phenolic glycosides characteristic of the Salicaceae family (including willows and poplars), are synthesized through a complex network of metabolic pathways. db-thueringen.deresearchgate.net These compounds are derived from the broader phenylpropanoid pathway, which is responsible for a wide array of plant secondary metabolites. plos.org The structural diversity of salicinoids arises from a modular architecture, where a core salicin (B1681394) skeleton is decorated with various acyl groups, such as acetyl, benzoyl, or a 1-hydroxy-6-oxo-2-cyclohexen-on-oyl (HCH) moiety. nih.gov

The foundational precursors for salicinoid biosynthesis originate from the shikimate pathway. plos.orgnih.gov This essential plant metabolic route provides the aromatic amino acid L-phenylalanine, a key starting material. nih.govresearchgate.net The shikimate pathway proceeds via several intermediates, with chorismate being a critical branch-point metabolite that directs carbon flow towards various aromatic compounds. nih.govresearchgate.net

For the formation of salicinoids like salicortin (B1681395) and its derivatives, L-phenylalanine is first converted to trans-cinnamic acid. researchgate.net Research using inhibitors of the enzyme Phenylalanine Ammonia-Lyase (PAL) has demonstrated that this conversion is an essential step for the in-planta biosynthesis of salicinoids. researchgate.net Subsequent steps are thought to involve chain shortening and modifications, with studies suggesting that benzenoids such as benzaldehyde, benzyl (B1604629) alcohol, and salicylaldehyde (B1680747) may act as intermediates. researchgate.net More recent investigations have identified benzyl benzoate (B1203000) as a direct precursor to salicortin biosynthesis, highlighting a crucial link in the pathway. plos.org

The biosynthesis of salicinoids is intricately linked with the pathways that produce salicylic (B10762653) acid (SA), a vital plant hormone. nih.gov Plants synthesize SA through two primary routes, both of which begin with the shikimate pathway intermediate, chorismate: the isochorismate (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway. nih.govmdpi.com The relative importance of these pathways varies between species; for instance, the PAL pathway is predominant in Populus (poplar), whereas the ICS pathway is the main route in Arabidopsis. researchgate.netrothamsted.ac.uk

While salicylic acid itself is not a direct precursor for salicinoids, they share early biosynthetic origins in the phenylpropanoid pathway. nih.gov The source of SA often found in willow and poplar extracts is now understood to be the decomposition of labile salicinoids rather than de novo synthesis of SA as a standalone compound. nih.gov The metabolic connection is further evidenced by experiments where the disruption of salicinoid biosynthesis, through the knockout of key enzymes like UGT71L1, results in a significant accumulation of SA. plos.orgnih.gov This suggests that when the salicinoid pathway is blocked, precursors are shunted towards SA production.

Precursor Compounds and Shikimate Pathway Contributions

Enzymatic Transformations Leading to 2'-Acetylsalicortin Formation

The assembly of the complex this compound molecule from its precursors is a multi-step process governed by specific classes of enzymes.

Glycosyltransferases and acyltransferases are central to the construction of salicinoids. UDP-dependent glycosyltransferases (UGTs) are responsible for adding glucose moieties to phenolic precursors. Research has identified UGT71L1 as a critical enzyme required for the synthesis of major salicinoids, including salicortin. nih.govbiorxiv.org In Salix purpurea, the isozymic glycosyltransferases SpUGT71L2 and SpUGT71L3 have been shown to glucosylate ortho-substituted phenols. db-thueringen.deresearchgate.net Their most effective substrate in vitro is salicyl-7-benzoate, and its glucosylated product, salicyl-7-benzoate glucoside, is considered an early intermediate in the formation of salicortin. researchgate.net

Acyltransferases catalyze the addition of acyl groups. The formation of the intermediate salicyl benzoate is catalyzed by a benzoyl-CoA:salicyl alcohol O-benzoyltransferase (SABT). This ester is then glucosylated by UGTs. The formation of the HCH moiety and its attachment are further complex steps in the pathway.

This compound is formed through the acetylation of salicortin at the 2'-position of the glucose moiety. biorxiv.org This acetylation is recognized as a specific metabolic trait, leading to the classification of some Populus species into distinct chemotypes based on the presence or absence of 2'-acetyl moieties. plos.org The reaction is catalyzed by an acetyltransferase, which transfers an acetyl group, typically from acetyl-CoA, to the hydroxyl group on the salicortin molecule.

While the existence of this "acylation trait" is well-established, the specific acetyltransferase enzyme responsible for the 2'-O-acetylation of salicortin has not yet been definitively identified in published research. biorxiv.org Evidence from the biosynthesis of related complex dimers suggests that the acetylation of the glucose moiety likely occurs on the salicortin molecule before it undergoes further enzymatic transformations.

Role of Glycosyltransferases and Acyltransferases in Salicinoid Assembly

Degradation and Turnover Pathways of this compound

This compound, like other complex salicinoids, is a labile compound. mdpi.com Its degradation can be initiated enzymatically when plant tissues are damaged. Studies have shown that esterases can catalyze the decomposition of 2'-O-acetylsalicortin. This enzymatic hydrolysis primarily yields 2'-O-acetylsalicin, which is more stable, along with the release of the reactive 6-hydroxy-2-cyclohexenone (6-HCH) moiety and catechol.

In general, acylated salicinoids demonstrate greater resistance to both chemical and enzymatic degradation compared to their non-acylated counterparts. mdpi.com Metabolic turnover studies in intact Salix myrsinifolia plantlets revealed that 2'-O-acetylsalicortin has a slower turnover rate than the more abundant, non-acetylated salicortin, indicating a degree of in vivo stability.

Formation of Key Degradation Products

The decomposition of this compound, whether enzymatic or spontaneous, leads to a variety of degradation products. The initial cleavage of the ester bond by esterases yields 2'-O-acetylsalicin, along with the release of a 6-hydroxy-2-cyclohexenone (6-HCH) moiety and catechol. nih.gov

The degradation pathway can be summarized as follows:

This compound degrades to 2'-O-acetylsalicin . nih.govresearchgate.net

2'-O-acetylsalicin can be further hydrolyzed to salicin . researchgate.net

The unstable 6-hydroxy-2-cyclohexenone (6-HCH) moiety is released during the breakdown of salicortin and its derivatives. nih.govresearchgate.net This moiety is considered a potent antifeeding compound.

The 6-HCH moiety is recognized as the precursor to catechol under alkaline conditions. researchgate.nettum.de

Salicin , a central intermediate, can be hydrolyzed by β-glucosidases to form salicyl alcohol (also known as saligenin) and glucose. nih.govresearchgate.net

Salicylic acid has also been identified as a breakdown product in the metabolic grid of salicylates. researchgate.nettum.de

The interrelationship of these degradation products highlights a complex metabolic grid within the plant, where various salicylates can be interconverted. researchgate.net

Table 1: Key Degradation Products of this compound and Related Salicylates

Precursor Compound Key Degradation Product(s) Enzymatic/Spontaneous Process Reference(s)
This compound 2'-O-acetylsalicin, 6-HCH, Catechol Esterase-catalyzed decomposition nih.gov
Salicortin Salicin, 6-HCH Degradation researchgate.net
2'-O-acetylsalicin Salicin Hydrolysis researchgate.net
Salicin Salicyl Alcohol (Saligenin), Glucose β-glucosidase-catalyzed hydrolysis nih.gov
6-HCH moiety Catechol Oxidation under alkaline conditions researchgate.nettum.de

Ecological and Biological Functions of 2 Acetylsalicortin in Plant Systems

Role as a Plant Defense Compound Against Herbivory

2'-Acetylsalicortin is a key player in a plant's arsenal (B13267) of chemical defenses against a wide array of herbivores. Its presence can significantly influence the feeding behavior and survival of insects and other animals that consume plant tissues.

Anti-Feedant Properties and Deterrence of Generalist Herbivores

This compound, a type of salicylatee, serves as a potent anti-feedant, effectively deterring generalist herbivores from consuming plant tissues. researchgate.netnih.gov Generalist herbivores are those that feed on a wide variety of plants and are not adapted to the specific chemical defenses of a particular plant species. The effectiveness of this compound and related salicinoids as defensive compounds has been documented in various studies. For instance, high levels of these compounds have been shown to reduce the growth of lepidopteran larvae. researchgate.net

The primary mechanism behind this deterrence lies in the instability of salicortin (B1681395) and its derivatives, including this compound. researchgate.net When plant cells are damaged during herbivory, these compounds break down, producing a highly reactive molecule called 6-hydroxy-2-cyclohexenone (6-HCH). researchgate.net This degradation product is a strong feeding deterrent for many generalist herbivores. researchgate.net The bitter taste and potential toxicity of these breakdown products make the plant unpalatable, discouraging further feeding. libretexts.orgnih.gov

Mechanisms of Action in Plant-Herbivore Interactions

The defensive action of this compound in plant-herbivore interactions is a multi-faceted process involving both direct toxicity and the production of deterrent breakdown products. When a generalist herbivore consumes plant tissue containing this compound, the compound is exposed to enzymes and changes in pH within the insect's gut. This leads to the degradation of the molecule and the release of toxic or anti-nutritive substances. researchgate.netnih.gov

One of the key breakdown products is 6-hydroxy-2-cyclohexenone (6-HCH), which acts as a strong antifeedant. researchgate.net The formation of 6-HCH occurs when the plant's cellular structure is ruptured, allowing enzymes to come into contact with the salicinoids. researchgate.net This rapid chemical transformation is a highly effective and immediate defense mechanism.

Furthermore, the metabolic breakdown of salicortinoids in generalist lepidopteran herbivores, such as Lymantria dispar, can lead to the accumulation of catechol. researchgate.net Catechol can then be further metabolized into other potentially harmful compounds. researchgate.net The oxidation of phenolic compounds like those derived from this compound can result in the formation of quinones. nih.gov These quinones can covalently bind to proteins in the herbivore's gut, inhibiting protein digestion and reducing the nutritional value of the plant tissue. nih.gov This not only deters feeding but can also negatively impact the growth and development of the herbivore. nih.gov

Contribution to Plant Adaptation and Stress Responses

Beyond its direct role in herbivore defense, this compound is also involved in the broader context of plant adaptation and responses to various environmental stresses.

Involvement in Biotic Stress Responses (e.g., Insect Herbivory)

Insect herbivory is a major form of biotic stress for plants. mdpi.com Plants have evolved sophisticated defense systems to recognize and respond to attacks from insect herbivores. encyclopedia.pub The production of secondary metabolites like this compound is a cornerstone of these induced defense responses. nih.gov

When a plant is attacked by herbivores, it can trigger a signaling cascade that leads to the increased production of defensive compounds. encyclopedia.pub While the specific signaling pathways involving this compound are still under investigation, it is known that salicylates, in general, play a crucial role in plant defense signaling. researchgate.net The presence of this compound and other salicinoids can make the plant less palatable and more toxic to subsequent attackers, thus contributing to induced resistance. nih.govnih.gov

The effectiveness of these chemical defenses can be seen in the reduced growth and survival rates of generalist herbivores that feed on plants rich in these compounds. researchgate.net This demonstrates the critical role of this compound in helping plants to withstand the pressure of insect herbivory and maintain their fitness in a challenging biotic environment. nih.govnih.gov

Table 1: Impact of Salicinoids on Herbivore Performance

Herbivore Species Plant Species Salicinoid(s) Studied Observed Effect on Herbivore Reference
Lepidopteran larvae Populus and Salix species Salicortinoids (including this compound) Reduced growth researchgate.net
Lymantria dispar (Gypsy Moth) Populus species Salicortinoids Accumulation of catechol, metabolic disruption researchgate.net
Generalist defoliators Populus and Salix species Salicinoids Repellence nih.gov

Potential Linkages to Abiotic Stress Mitigation

While the primary recognized role of this compound is in biotic stress responses, there is emerging evidence suggesting a potential connection to abiotic stress mitigation. researchgate.net Abiotic stresses include factors such as drought, salinity, extreme temperatures, and high light levels. bugwoodcloud.org

Plants under abiotic stress often exhibit altered physiological and morphological characteristics, which can, in turn, affect their interactions with herbivores. bugwoodcloud.org The "plant stress hypothesis" suggests that stressed plants may become more susceptible to some herbivores due to changes in their nutritional quality, such as increased levels of soluble nitrogen. bugwoodcloud.org Conversely, some studies have shown that certain types of abiotic stress can enhance a plant's resistance to insects. uu.nld-nb.info

Salicylic (B10762653) acid, a related compound, is known to be involved in plant responses to a wide range of abiotic stresses, including heat, chilling, salinity, and drought. nih.govfrontiersin.orgnih.gov It can modulate various physiological and biochemical processes to enhance stress tolerance. nih.gov Given that this compound is a derivative of salicortin, which is structurally related to salicylic acid, it is plausible that it could also play a role in abiotic stress responses. However, direct research into the specific functions of this compound in mitigating abiotic stress is still limited and requires further investigation.

Ecological Significance of this compound Metabolites

The ecological impact of this compound extends beyond the parent compound itself to its various metabolites. frontiersin.org As previously discussed, the breakdown of this compound upon tissue damage produces potent anti-feedant compounds like 6-HCH. researchgate.net

Furthermore, the metabolites of this compound can have broader ecological implications. For instance, the release of volatile organic compounds resulting from herbivore-induced chemical changes can act as signals to attract the natural enemies of the herbivores, such as predators and parasitoids. frontiersin.org This phenomenon, known as "indirect defense," adds another layer to the plant's protective strategies. frontiersin.org

Molecular and Cellular Investigations of 2 Acetylsalicortin S Biological Activity

Modulation of Cellular Differentiation Pathways

Recent studies have highlighted the potential of 2'-Acetylsalicortin to inhibit the differentiation of preadipocytes into mature adipocytes, a key process in the development of obesity. nih.govnih.gov Investigations using the 3T3-L1 preadipocyte cell line, a well-established model for studying adipogenesis, have demonstrated that this compound can significantly suppress the accumulation of lipids within these cells. nih.govresearchgate.net

In one study, treatment of differentiating 3T3-L1 cells with this compound led to a dose-dependent reduction in lipid content. nih.gov Specifically, at concentrations of 10, 25, and 50 µM, this compound inhibited lipid accumulation by 29%, 67%, and 94%, respectively, compared to untreated cells. nih.gov This anti-adipogenic effect was observed without any significant cytotoxicity to the 3T3-L1 cells at concentrations up to 100 µM. nih.gov These findings suggest that this compound's inhibitory action on fat cell formation is not due to a general toxic effect on the cells. nih.gov

The potent anti-adipogenic activity of this compound is further underscored by its comparison to other related compounds. For instance, a derivative, 2',6'-O-acetylsalicortin, was identified as a potent inhibitor of adipocyte differentiation with an IC₅₀ value of 11.6 μM. mdpi.com The consistent observation of reduced lipid accumulation in 3T3-L1 cells treated with this compound and its analogs points towards a specific interference with the molecular pathways governing adipogenesis. nih.govresearchgate.netmdpi.com

Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Cells

Concentration (µM) Inhibition of Lipid Accumulation (%) Reference
10 29 nih.gov
25 67 nih.gov
50 94 nih.gov

The anti-adipogenic effects of this compound are closely linked to its ability to modulate the expression of key transcription factors that orchestrate the process of adipocyte differentiation. nih.gov Research has shown that this compound treatment significantly reduces both the mRNA and protein levels of several critical adipogenic and lipogenic regulators in 3T3-L1 cells. nih.govresearchgate.net

Among the most important transcription factors affected are CCAAT/enhancer-binding protein alpha (C/EBPα) and sterol regulatory element-binding protein 1c (SREBP1c). mdpi.commdpi.com C/EBPα is a master regulator of adipogenesis, and its downregulation is a key indicator of inhibited fat cell development. mdpi.com Studies have demonstrated that this compound and its derivatives, such as 2',6'-O-acetylsalicortin, markedly decrease the expression of C/EBPα at both the gene and protein levels. mdpi.commdpi.com

Furthermore, this compound treatment has been shown to attenuate the mRNA levels of other important factors including peroxisome proliferator-activated receptor gamma (PPARγ), fatty acid synthase (FASN), and fatty acid-binding protein 4 (FABP4). nih.gov The expression of C/EBPβ, an early regulator of adipogenesis, was also found to be decreased in cells treated with higher concentrations of this compound. nih.gov The collective downregulation of these transcription factors and their target genes provides a molecular basis for the observed inhibition of lipid accumulation and adipocyte differentiation. nih.gov

Table 2: Effect of this compound on Adipogenic Gene and Protein Expression

Target Molecule Effect Reference
C/EBPα Decreased mRNA and protein levels nih.govmdpi.commdpi.com
SREBP1c Down-regulated expression mdpi.commdpi.com
PPARγ Reduced mRNA and protein levels nih.gov
FASN Reduced mRNA and protein levels nih.gov
FABP4 Reduced mRNA and protein levels nih.gov
C/EBPβ Decreased mRNA levels nih.gov

Anti-Adipogenic Effects in in vitro Cell Models (e.g., 3T3-L1 Preadipocytes)

Inflammatory Response Pathways

This compound has demonstrated notable anti-inflammatory activity by inhibiting the release of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. researchgate.net In studies utilizing activated human peripheral blood mononuclear cells (PBMCs), this compound was identified as a significant inhibitor of PGE2 production. researchgate.net This effect is central to its anti-inflammatory potential, as PGE2 is produced by cyclooxygenase (COX) enzymes and plays a crucial role in inflammatory processes, pain, and fever. mdpi.com

The inhibitory action of this compound on PGE2 release has been observed in various experimental setups. For instance, extracts of Salix cortex, which contain this compound, have been shown to suppress PGE2 release in human PBMCs activated by stimuli such as SARS-CoV-2 peptides in combination with IL-1β, or lipopolysaccharide (LPS). mdpi.com This suggests that this compound can interfere with inflammatory pathways triggered by different pro-inflammatory agents.

The anti-inflammatory mechanism of this compound appears to be multifaceted, primarily involving the modulation of the arachidonic acid cascade. The inhibition of PGE2 production is a key aspect of this mechanism. researchgate.netscilit.com This effect is likely achieved through the inhibition of COX enzymes, particularly COX-2, which is induced during inflammation and is responsible for the increased production of prostaglandins. mdpi.comscilit.com

While the precise interactions are still under investigation, the structural similarity of this compound to salicylates, the precursors to aspirin, suggests a potential for similar mechanisms of action. mdpi.com Aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs) are well-known inhibitors of COX enzymes. mdpi.com The ability of this compound to reduce PGE2 levels points towards an interference with the expression or activity of COX-2. scilit.com Further research is needed to fully elucidate the specific molecular targets and signaling pathways, such as the PI3K/Akt/FoxO pathway, that may be involved in the anti-inflammatory effects of this compound. dovepress.com

Inhibition of Prostaglandin E2 Release from Activated Peripheral Blood Mononuclear Cells

Interactions with Enzyme Systems and Biological Targets

The biological activity of this compound is a result of its interactions with specific enzymes and other biological targets within the cell. ontosight.ai While comprehensive studies on its complete interaction profile are ongoing, current evidence points towards key interactions with enzymes involved in inflammation and cellular differentiation.

The primary enzyme system implicated in the anti-inflammatory effects of this compound is the cyclooxygenase (COX) pathway. researchgate.netmdpi.com The inhibition of PGE2 production strongly suggests an interaction with COX enzymes, likely COX-2. mdpi.comscilit.com This interaction could involve direct binding to the enzyme's active site, thereby preventing the conversion of arachidonic acid to prostaglandins.

In the context of its anti-adipogenic effects, this compound interacts with the transcriptional machinery that governs cell differentiation. nih.gov By downregulating the expression of key transcription factors such as C/EBPα and SREBP1c, this compound effectively modulates the genetic program that leads to the formation of adipocytes. mdpi.commdpi.com This indicates that the compound may interact with upstream signaling molecules or pathways that control the activity of these transcription factors. The ability of this compound to influence these diverse biological targets highlights its potential as a modulator of complex cellular processes. ontosight.aijopir.in

Substrate Specificity for Esterases and Glycosidases

The metabolic fate and biological activity of this compound are intrinsically linked to its susceptibility to enzymatic hydrolysis. The structure of this compound, featuring both an ester linkage (the acetyl group on the glucose moiety) and a glycosidic bond, makes it a potential substrate for two major classes of hydrolytic enzymes: esterases and glycosidases.

Investigations into the enzymatic decomposition of salicylates have provided specific insights into the substrate preferences for this compound. A key study utilized rabbit and porcine liver esterases to test their catalytic activity on this compound. nih.gov The results demonstrated that these esterases readily catalyzed the decomposition of the compound. The primary products of this hydrolysis were identified as 2'-O-acetylsalicin, (+)-6-hydroxycyclohexen-2-one (6-HCH), and catechol. nih.gov This indicates that the ester bond at the C-1 position of the cyclohexene (B86901) moiety is labile to these mammalian esterases. The release of the 6-HCH moiety is a critical step, as this compound is known to be a reactive and biologically active molecule. nih.govresearchgate.net

Conversely, the study also explored the role of glycosidases. When this compound was incubated with almond β-glucosidase, no decomposition was observed. nih.govacs.org This finding is significant as it shows that the presence of the acetyl group at the 2'-position of the glucose unit effectively hinders the catalytic action of this particular β-glucosidase. nih.govacs.org While the parent compound, salicortin (B1681395), was completely hydrolyzed by the same β-glucosidase, the acetylated derivative remained intact. nih.gov This suggests that de-acetylation by an esterase may be a prerequisite for the subsequent cleavage of the glycosidic bond by certain glycosidases.

The selective action of these enzymes highlights a specific metabolic pathway. In a biological system containing both types of enzymes, esterases would likely act first to modify or degrade this compound, releasing the unstable 6-HCH moiety and the more stable 2'-O-acetylsalicin. nih.gov The latter would be resistant to certain β-glucosidases until the acetyl group is also removed.

EnzymeSourceAction on this compoundMajor ProductsReference
EsteraseRabbit and Porcine LiverCatalyzed Decomposition2'-O-acetylsalicin, 6-HCH, Catechol nih.gov
β-GlucosidaseAlmondNo DecompositionN/A nih.govacs.org

Effects on Enzymes Involved in Metabolic Processes

Recent research has illuminated the effects of this compound and related compounds on enzymes central to metabolic pathways, particularly those involved in lipid metabolism. Studies focusing on adipogenesis, the process of forming fat cells, have demonstrated that salicortin derivatives can exert significant inhibitory effects. dntb.gov.uamdpi.com

In studies using 3T3-L1 preadipocyte cells, a standard model for studying obesity, 2'-O-acetylsalicortin was found to significantly suppress the accumulation of lipids. mdpi.comresearchgate.net This anti-adipogenic activity is linked to the compound's ability to modulate the expression of key enzymes involved in fatty acid and lipid synthesis. A closely related derivative, 2',6'-O-acetylsalicortin, was shown to suppress the mRNA expression levels of several critical lipogenic enzymes. dntb.gov.ua These include:

Fatty Acid Synthase (FAS): A multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.

Acetyl-CoA Carboxylase (ACC): An enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis. patsnap.com

Stearoyl-CoA Desaturase-1 (SCD-1): An enzyme that introduces a double bond into stearoyl-CoA, a key step in the biosynthesis of monounsaturated fatty acids. dntb.gov.ua

The anti-adipogenic mechanism of these salicortin derivatives appears to be mediated through the downregulation of major transcription factors that control the expression of these enzymes, specifically CCAAT/enhancer-binding protein α (C/EBPα) and Sterol regulatory element-binding protein 1c (SREBP1c). dntb.gov.ua By inhibiting these enzymes, this compound and its analogs can effectively reduce the capacity of cells to synthesize and store lipids.

Beyond lipid synthesis, salicylates, the broader class to which this compound belongs, are known for their anti-inflammatory properties, which are partly mediated through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). rothamsted.ac.ukkent.ac.uk These enzymes are pivotal in the biosynthesis of prostaglandins, which are lipid compounds involved in inflammation, a process closely intertwined with metabolic disorders.

Metabolic EnzymePathwayEffect of Salicortin Derivatives*Reference
Fatty Acid Synthase (FAS)Lipid SynthesisSuppressed mRNA Expression dntb.gov.ua
Acetyl-CoA Carboxylase (ACC)Lipid SynthesisSuppressed mRNA Expression dntb.gov.ua
Stearoyl-CoA Desaturase-1 (SCD-1)Lipid SynthesisSuppressed mRNA Expression dntb.gov.ua
Cyclooxygenase (COX)Prostaglandin Synthesis (Inflammation)Inhibition (by general salicylates) rothamsted.ac.ukkent.ac.uk

Structural Basis for Biological Activity: Structure-Activity Relationship (SAR) Hypotheses

The biological activities of this compound are highly dependent on its specific chemical structure. Structure-Activity Relationship (SAR) studies, which relate molecular features to biological effects, provide hypotheses to explain its mechanism of action. researchgate.netcollaborativedrug.com Key structural components of this compound that influence its activity include the acetyl group, the glucose moiety, and the 1-hydroxy-6-oxo-2-cyclohexene-carboxylate (HCH) group. nih.govresearchgate.netdntb.gov.ua

Importance of the Acetyl Group: The position and presence of the acetyl group on the glucose ring are critical determinants of both metabolic stability and biological activity.

Metabolic Stability: As discussed previously, the 2'-acetyl group prevents hydrolysis by almond β-glucosidase. nih.govacs.org This makes the molecule more stable against certain enzymatic degradation pathways compared to its non-acetylated parent, salicortin. This stability could influence its bioavailability and duration of action in different biological systems.

Biological Activity: In studies on adipogenesis, various positional isomers of acetylsalicortin were isolated and tested. dntb.gov.ua Compounds including 2'-O-acetylsalicortin, 3'-O-acetylsalicortin, 6'-O-acetylsalicortin, and salicortin itself all demonstrated the ability to inhibit adipocyte differentiation. dntb.gov.ua Notably, 2'-O-acetylsalicortin was highlighted for its significant suppression of lipid accumulation, suggesting that the 2'-position for the acetyl group is favorable for this specific activity. mdpi.comresearchgate.net The fact that multiple acetylated isomers, as well as the non-acetylated salicortin, are active suggests that the core salicortin structure is the primary pharmacophore, with the acetyl group acting as a modulator of activity and/or metabolic fate.

Role of the HCH Moiety: The HCH group is a highly labile and reactive part of the molecule. researchgate.net Esterase-catalyzed hydrolysis of this compound releases the HCH moiety. nih.gov This moiety is considered a potent antifeeding compound in herbivore defense and is likely responsible for some of the compound's broader biological effects. Its inherent reactivity suggests it can interact with various cellular nucleophiles, contributing to cytotoxicity or other signaling events.

CompoundStructural FeatureReported Biological/Biochemical ActivityReference
SalicortinParent compound (no acetyl group)Inhibits adipocyte differentiation; Substrate for β-glucosidase nih.govdntb.gov.ua
2'-O-Acetylsalicortin Acetyl group at 2' positionInhibits adipocyte differentiation; Substrate for esterases; Not a substrate for almond β-glucosidase nih.govdntb.gov.uamdpi.com
3'-O-AcetylsalicortinAcetyl group at 3' positionInhibits adipocyte differentiation dntb.gov.ua
6'-O-AcetylsalicortinAcetyl group at 6' positionInhibits adipocyte differentiation dntb.gov.ua
2',6'-O-DiacetylsalicortinAcetyl groups at 2' and 6' positionsInhibits adipocyte differentiation; Suppresses lipogenic enzyme mRNA dntb.gov.ua

Methodologies for the Isolation, Structural Elucidation, and Quantification of 2 Acetylsalicortin

Extraction and Isolation Techniques from Plant Matrices

The initial step in obtaining 2'-Acetylsalicortin involves its extraction from plant tissues, typically from species of the Salix (willow) and Populus (poplar) genera. thieme-connect.comnih.gov The choice of extraction and isolation methods is critical for obtaining the compound in a pure form suitable for structural analysis and bioactivity screening.

Solvent Extraction Methods (e.g., Methanolic, Ethanolic)

Solvent extraction is a fundamental technique used to separate target compounds from solid plant material based on their solubility. organomation.com For the extraction of salicylates like this compound, polar solvents are generally favored.

Methanol (B129727) and ethanol (B145695) are frequently employed for the extraction of this compound and related phenolic glycosides from plant bark and twigs. google.comresearchgate.netnih.govmdpi.com Studies have shown that methanolic extracts of Salix species contain a significant amount of salicylates. nih.govnih.gov For instance, a method for extracting phenolic compounds from Salix bark involves using 80% methanol. frontiersin.org Similarly, ethanol has been effectively used to extract this compound from the twigs of Salix pseudolasiogyne. researchgate.netnih.govmdpi.com The extraction process can be performed using methods like maceration, percolation, or Soxhlet extraction, which allows for the continuous extraction of compounds. nih.govorganomation.comgoogle.com

The efficiency of the extraction can be influenced by the solvent-to-solid ratio, temperature, and duration of the extraction. nih.govgoogle.com Often, a sequential extraction process using solvents of increasing polarity is utilized to fractionate the plant material and isolate compounds with different chemical properties. nih.gov

Chromatographic Isolation Approaches (e.g., Column Chromatography, Preparative HPLC)

Following the initial extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound. sciensage.infomaas.edu.mm

Column Chromatography is often used as an initial purification step. The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or Sephadex LH-20, and eluted with a solvent or a gradient of solvents. thieme-connect.commaas.edu.mm This process separates the compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of this compound. shimadzu.com This method utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase, typically a C18 column. researchgate.netnih.gov A mobile phase, often a mixture of methanol and water with an acid modifier like formic acid, is used to elute the compounds. researchgate.netnih.gov By carefully controlling the mobile phase composition and flow rate, it is possible to isolate this compound with a high degree of purity. nih.govresearchgate.netnih.gov Researchers have successfully used preparative and semi-preparative HPLC to isolate this compound from Salix extracts. researchgate.netnih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

Once this compound has been isolated in a pure form, its chemical structure is determined using a combination of advanced spectroscopic techniques. sciensage.infomaas.edu.mm

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. emerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete structural assignment of this compound. emerypharma.comscience.gov

1D NMR: ¹H NMR (proton NMR) provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity. emerypharma.com ¹³C NMR provides information about the carbon skeleton of the molecule. nih.gov

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between different nuclei within the molecule. emerypharma.comtum.de These experiments help to piece together the complete structural puzzle by revealing which protons are coupled to each other and which protons are attached to which carbons. emerypharma.comtum.de The structure of this compound has been confirmed through detailed analysis of 1D and 2D NMR data. nih.govresearchgate.netnih.gov

Below is a table summarizing representative ¹H and ¹³C NMR chemical shift values for this compound, as reported in the literature.

PositionδH [ppm] (multiplicity; J [Hz])δC [ppm]
Salicyl Moiety
1-155.88
2-125.94
37.31 (m)129.50
HCH Moiety
14-206.20
Acetyl Group
CH₃2.10 (s)20.8
C=O-170.5

Note: The table presents selected data for illustrative purposes. For complete and detailed assignments, refer to the cited literature. tum.de The chemical shifts can vary slightly depending on the solvent used. researchgate.netresearchgate.net

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, LC-MS/MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is used to determine the molecular weight of this compound and to gain information about its structure through fragmentation analysis. researchgate.netnih.gov

Electrospray Ionization (ESI-MS): This is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. researchgate.netnih.gov It allows for the determination of the molecular weight with high accuracy.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: Combining liquid chromatography with mass spectrometry allows for the separation of compounds in a mixture followed by their immediate mass analysis. nih.govresearchgate.netnih.gov In LC-MS/MS, a specific ion is selected and fragmented to produce a characteristic fragmentation pattern, which can be used for structural elucidation and confirmation. researchgate.netnih.govtum.de The fragmentation pattern of this compound has been studied using these techniques. researchgate.nettum.de

Ionization ModePrecursor Ion [M+H]⁺ (m/z)Major Fragment Ions (m/z)
Positive467.15339, 297, 137, 121

Note: The table shows representative mass spectrometry data. The exact m/z values and fragmentation patterns can be found in the referenced literature. nih.govtum.de

Auxiliary Spectroscopic Methods (e.g., UV-Vis Spectroscopy, IR Spectroscopy, CD-Spectroscopy)

In addition to NMR and MS, other spectroscopic methods provide complementary information for the structural elucidation of this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophores present. The UV spectrum of this compound shows absorption maxima that are consistent with the presence of the phenolic and cyclohexenone moieties. thieme-connect.comnih.gov

IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule. sciensage.inforesearchgate.net The IR spectrum of this compound would show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) from the ester and ketone groups, and aromatic (C=C) stretching vibrations. thieme-connect.comchemicalbook.comnist.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the stereochemistry of chiral molecules. researchgate.netnih.govresearchgate.net This technique has been applied to determine the absolute configuration of the cyclohexenone moiety in related salicylates. researchgate.net

Quantitative Analytical Methods for this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound. wikipedia.orgadvancechemjournal.com This method separates compounds based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase. wikipedia.org The choice of column, mobile phase composition, and detector is critical for achieving accurate and reproducible quantification.

Chromatographic Systems and Detection:

Reversed-Phase HPLC: This is the most common HPLC mode for analyzing salicylates. It utilizes a non-polar stationary phase (like C18) and a polar mobile phase, typically a mixture of water (often with a pH modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.neteag.com

Normal-Phase HPLC (NP-HPLC): This method uses a polar stationary phase and a non-polar mobile phase. wikipedia.org It can be effective for separating analytes soluble in non-polar solvents. wikipedia.org A study utilized a monolithic silica column with a mobile phase of hexane, isopropanol, and methanol for the separation of various phenol (B47542) glycosides, including this compound. researchgate.net

Diode-Array Detection (DAD): DAD is a frequently used detector that measures UV-Vis absorbance across a range of wavelengths simultaneously. measurlabs.comscialert.net This provides spectral information that can aid in peak identification and purity assessment. measurlabs.com HPLC-DAD methods have been developed for the simultaneous quantification of various plant-derived compounds. e-nps.or.krbrieflands.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) offers high sensitivity and specificity, allowing for the definitive identification and quantification of compounds based on their mass-to-charge ratio. nih.gov Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a particularly powerful tool for analyzing complex mixtures. nih.govfrontiersin.org A UHPLC-Time-of-Flight (TOF)/MS method has been used to identify this compound, noting its exact mass. figshare.com

Method Validation: Validated HPLC methods for quantifying compounds like this compound typically demonstrate linearity, accuracy, precision, and sensitivity (limit of detection and quantification). e-nps.or.kr For instance, a validated HPLC-DAD method for flavonoids reported excellent linearity (R² > 0.9957), low limits of detection (LOD) and quantification (LOQ), and high accuracy and precision. e-nps.or.kr

Table 1: Examples of HPLC Conditions for Salicylate (B1505791) Analysis This table is interactive. Click on the headers to sort.

Stationary Phase Mobile Phase Detection Application
Reversed-phase C18 Gradient of 0.1% formic acid in water and methanol DAD Simultaneous quantification of steppogenin (B192451) and flavonoids. e-nps.or.kr
Reversed-phase C8 Isocratic elution with methanol and water (60:40, v/v) DAD Determination of menadione (B1676200) sodium bisulphite. brieflands.com
Monolithic Silica (Normal Phase) Isocratic elution with hexane/isopropanol/methanol (87:12:1, v/v/v) UV Separation of phenol glycosides including this compound. researchgate.net
BEH C18 Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid HRMS² Metabolite profiling of plant extracts. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers enhanced separation efficiency, sensitivity, and reproducibility, making it suitable for quantitative analysis. nih.govcabr.iee-bookshelf.de It involves applying the sample to a high-quality TLC plate, followed by development with a mobile phase and densitometric scanning for quantification. cabr.iemdpi.com HPTLC is valued for its speed, cost-effectiveness, and ability to analyze multiple samples in parallel. cabr.iecrpsonline.com

Methodology and Application: An HPTLC-densitometry method involves separating the compounds on an HPTLC plate and then measuring the absorbance or fluorescence of the separated spots. researchgate.netresearchtrends.net A study on salicin (B1681394) and its derivatives, which include this compound, employed HPTLC for quantitative determination. uliege.be The method utilized silica gel HPTLC plates and required a double or triple migration with the mobile phase to achieve adequate separation. uliege.be

Validation Parameters: Similar to HPLC, HPTLC methods are validated for parameters such as linearity, precision, accuracy, and sensitivity (LOD and LOQ) to ensure the reliability of the results. mdpi.com For example, a validated HPTLC-densitometric method for nandrolone (B1676933) decanoate (B1226879) demonstrated good precision (CV < 2%) and high accuracy. mdpi.com

Table 2: HPTLC Method Parameters This table is interactive. Click on the headers to sort.

Parameter Description Example
Stationary Phase High-quality silica gel 60 F₂₅₄ plates are commonly used. researchgate.netsigmaaldrich.com HPTLC plates silica gel 60 F₂₅₄. sigmaaldrich.com
Mobile Phase The solvent system is optimized to achieve separation of target analytes. A modification of a literature-described phase was used for salicin derivatives. uliege.be
Application Samples and standards are precisely applied as bands using automated samplers. sigmaaldrich.com Automatic TLC Sampler (ATS 4). sigmaaldrich.com
Development Plates are developed in a chamber to a specific distance. sigmaaldrich.com Development to 70 mm in an ADC 2 chamber. sigmaaldrich.com
Densitometry Quantification is performed by scanning the plate at a specific wavelength. researchtrends.netsigmaaldrich.com Absorbance measurement at 254 nm and fluorescence at 366 nm. sigmaaldrich.com

Modern phytochemical analysis often utilizes integrated platforms that combine multiple analytical techniques to achieve a comprehensive profile of the chemical constituents in a sample. nih.gov These platforms typically couple a high-resolution separation technique, like UHPLC, with advanced detection methods, such as high-resolution mass spectrometry (HRMS) and diode-array detection (DAD). nih.gov

UHPLC-HRMS/MS Platforms: Ultra-High Performance Liquid Chromatography provides faster separations and higher resolution compared to conventional HPLC. nih.gov When coupled with tandem mass spectrometry (UHPLC-MS/MS), it becomes an exceptionally powerful tool for identifying and quantifying a wide range of compounds in complex mixtures. nih.gov This approach has been used for the targeted chemoprofiling of willow bark, which contains this compound and other salicylates. tum.de Information-dependent acquisition (IDA) experiments using Triple-ToF LC-MS/MS can be employed to discover both known and unknown compounds in extracts. tum.de

Metabolomic Profiling: Integrated platforms are central to metabolomics research, which aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.govnih.gov A typical platform might involve UHPLC-HRMS² analysis in both positive and negative ionization modes, supplemented with data from DAD and other detectors like a Charged Aerosol Detector (CAD). nih.gov This multi-detector approach provides complementary information, enhancing the confidence of compound identification and enabling semi-quantitative analysis. nih.gov The resulting data can be processed using advanced bioinformatics tools, such as molecular networking, to visualize relationships between different chemical features in the samples. nih.gov

Advanced Research Perspectives and Future Directions

Genetic and Genomic Approaches to Salicinoid Biosynthesis Engineering

The intricate biosynthetic pathway of salicinoids, including 2'-acetylsalicortin, is progressively being unraveled through modern genetic and genomic techniques. These approaches not only illuminate the fundamental enzymatic steps but also pave the way for enhancing the production of these valuable compounds in controlled systems.

The complete biosynthetic pathway of salicinoids remains partially uncharted, though significant strides have been made in identifying key enzymes. uvic.ca A pivotal discovery was the identification of a UDP-dependent glycosyltransferase, UGT71L1, which is essential for salicinoid biosynthesis in poplar. uvic.caresearchgate.netmpg.de This enzyme specifically glycosylates salicyl benzoate (B1203000), a proposed intermediate in the pathway. nih.govnih.gov Further research has also pointed to the potential involvement of other enzymes like salicyl alcohol benzoyl transferase (SABT) and benzyl (B1604629) alcohol benzoyl transferase (BEBT), which produce salicyl benzoate and benzyl benzoate, respectively. nih.gov

Transcriptomics and co-expression analysis have proven to be powerful tools for identifying candidate genes. mpg.de For instance, two UDP-glucose-dependent glycosyltransferases, UGT71L1 and UGT78M1, were pinpointed as potential enzymes in the salicinoid pathway through this method. mpg.de While the crucial role of UGT71L1 has been confirmed, the precise function of UGT78M1 in the synthesis of major salicinoids like salicortin (B1681395) remains to be fully determined, although it appears not to be a primary contributor in roots. uvic.campg.de The ongoing challenge lies in characterizing the remaining unknown enzymes to complete the biosynthetic puzzle. plantae.org

Future research will likely focus on:

High-throughput functional screening of candidate genes identified through genomic and transcriptomic analyses. nih.gov

Metabolite-GWAS networks to associate specific genes with the production of salicinoid compounds. nih.gov

Biochemical assays with recombinant enzymes to determine substrate specificity and catalytic function. mpg.de

The identification of key biosynthetic genes opens the door for metabolic engineering to increase the yield of specific salicinoids. The CRISPR/Cas9 gene-editing technology has been successfully employed in poplar to knock out the UGT71L1 gene, which confirmed its central role in the biosynthesis of major salicinoids. researchgate.netmpg.denih.gov Such knockout studies not only validate gene function but also provide insights into the metabolic consequences of pathway disruption, such as the accumulation of precursors like salicylic (B10762653) acid. uvic.canih.gov

The knowledge gained from these genetic manipulations can be applied to enhance salicinoid production in model systems like Escherichia coli or yeast. A metabolic engineering approach for salicin (B1681394) biosynthesis in E. coli has already been demonstrated, utilizing the identified UGT71L1 enzyme. researchgate.net This provides a viable alternative for producing these compounds for various applications.

Future applications of genetic engineering include:

Overexpression of key biosynthetic genes in poplar or other plant systems to boost the production of this compound and other salicinoids.

Metabolic engineering in microbial hosts to create cellular factories for the sustainable and scalable production of these compounds. researchgate.net

Use of CRISPR/Cas9 to not only knock out genes but also to precisely regulate their expression for fine-tuning metabolic pathways. mpg.de

Elucidation of Uncharacterized Biosynthetic Pathway Enzymes

Interdisciplinary Studies in Chemical Ecology and Plant-Microbe Interactions

The ecological roles of this compound extend beyond simple defense against herbivores and involve complex interactions with a variety of organisms, including pathogens and soil microbes. An interdisciplinary approach is crucial to fully comprehend these intricate relationships.

Salicinoids, including this compound, are known to be part of a plant's constitutive defense system. mpg.de The degradation of these compounds upon tissue damage can produce antifeedant molecules. researchgate.net However, the direct and indirect roles of this compound in mediating interactions with plant pathogens are an area ripe for further investigation. The accumulation of salicylic acid, a key plant defense hormone, in UGT71L1 knockout poplars suggests a deep connection between salicinoid metabolism and the broader plant immune response. nih.govnih.govplantae.org

Plants have evolved sophisticated defense mechanisms, including PAMP-triggered immunity (PTI) and effector-triggered immunity (ETI), in which salicylic acid plays a crucial role. nih.govnih.gov Exploring how the biosynthesis and presence of this compound influence these pathways could reveal novel defense strategies. It is known that salicylic acid is essential for systemic acquired resistance (SAR), a whole-plant immune response. researchgate.net Therefore, understanding the interplay between this compound and salicylic acid signaling is key to understanding a plant's resilience to biotrophic pathogens. nih.govresearchgate.net

Future research should aim to:

Investigate the direct effects of this compound on the growth and virulence of various plant pathogens.

Unravel the signaling crosstalk between the salicinoid biosynthetic pathway and established plant defense pathways like those mediated by salicylic acid and jasmonic acid. nih.gov

Examine how pathogens might manipulate the salicinoid metabolism of the host plant to their advantage. frontiersin.org

The rhizosphere, the soil region immediately surrounding plant roots, is a hub of chemical communication between plants and microorganisms. nih.gov Plants release a variety of compounds, known as root exudates, which can shape the composition and function of the soil microbiome. mdpi.comnih.gov While it is known that root exudation of phenolic glycosides can vary, the specific role of this compound in these interactions is not well understood. researchgate.net

Root exudates can attract beneficial microbes that promote plant growth and protect against pathogens, or they can deter harmful organisms. frontiersin.orgfrontiersin.org The chemical composition of these exudates is dynamic and can be influenced by various factors, including the plant's genotype and the presence of soil microbes. nih.govnih.gov Investigating the exudation profile of this compound and its impact on the recruitment of specific microbial communities is a promising area of research. This could lead to strategies for manipulating the soil microbiome to enhance plant health and productivity. frontiersin.org

Key research questions to address include:

Is this compound actively exuded by the roots of Salicaceae species?

How does the presence of this compound in the rhizosphere influence the diversity and function of soil bacteria and fungi? mdpi.comeuropa.eu

Can specific soil microorganisms metabolize this compound, and what are the ecological consequences of this metabolism?

Further Exploration of this compound's Role in Plant-Pathogen Dynamics

Development of Advanced Analytical and Methodological Frameworks

Advancements in analytical chemistry are fundamental to deepening our understanding of the biosynthesis, ecological roles, and potential applications of this compound. The development of more sensitive, specific, and high-throughput analytical methods is crucial for progress in this field.

Currently, the analysis of phenolic glycosides like this compound often relies on hyphenated chromatographic and spectrometric techniques. mdpi.com High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (HPLC-MS/MS), is a powerful tool for the identification and quantification of these compounds. awri.com.aumdpi.com Gas chromatography-mass spectrometry (GC-MS) can also be used, sometimes requiring derivatization of the analytes. awri.com.auamericanpharmaceuticalreview.com

For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy is indispensable, often used in conjunction with other techniques like LC-MS/MS and circular dichroism (CD) spectroscopy. researchgate.net The complexity of plant extracts necessitates high-resolution analytical methods to separate and identify individual compounds within a complex matrix. nih.govacs.org

Future developments in analytical methodologies should focus on:

Improving high-throughput screening methods for the rapid profiling of salicinoids in large numbers of plant samples. acs.org

Developing non-destructive analytical techniques for in vivo monitoring of this compound dynamics within the plant.

Enhancing metabolomics platforms that combine multiple analytical techniques (e.g., LC-MS, GC-MS, NMR) to provide a comprehensive view of the plant's metabolome and how it is influenced by genetic and environmental factors. mdpi.com

Creating comprehensive spectral libraries and databases for the confident identification of known and novel salicinoids. acs.org

High-Throughput Profiling of Salicinoids

The development of high-throughput screening (HTS) methods has revolutionized the analysis of natural products like this compound. nih.govmdpi.com Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) and photodiode array detection (DAD) are now routinely used for the rapid identification and quantification of salicinoids in plant extracts. nih.govresearchgate.net These methods offer significant advantages in terms of speed, sensitivity, and solvent conservation compared to traditional HPLC. nih.govmdpi.com

Micro-high-performance liquid chromatography (µHPLC) with DAD, for instance, has been successfully implemented for the quantification of salicinoids in Populus tissue. researchgate.net This technique provides reliable measurements with low detection and quantification limits, making it invaluable for screening large numbers of samples in genetic and ecological studies. researchgate.net The ability to rapidly profile the chemical composition of many individual plants helps in identifying chemotypes with distinct salicinoid profiles, which can be linked to genetic variations and ecological functions. nih.gov

Method Detection and Quantification Limits for Salicinoids in Populus using µHPLC-DAD (as % of dry leaf weight). researchgate.net
CompoundMethod Detection Limit (%)Method Quantification Limit (%)
Salicin0.10.2
Salicortin0.0010.02
Hydroxycyclohexen-on-oyl salicortin0.020.06
Tremulacin0.00060.002

Integration of Omics Data for Systems-Level Understanding (e.g., Metabolomics, Transcriptomics)

A systems-level understanding of how this compound and other salicinoids are produced and regulated within the plant requires the integration of multiple "omics" data types. frontiersin.orgrsc.org The combination of metabolomics (the study of all metabolites) and transcriptomics (the study of all gene transcripts) is a particularly powerful approach for discovering the genes and enzymatic pathways responsible for the biosynthesis of these specialized metabolites. researchdata.sefrontiersin.org

In Populus and Salix, this integrated approach has been used to link the variation in salicinoid profiles to the expression of specific genes. researchgate.netresearchdata.se For example, by analyzing tissues with contrasting salicinoid compositions, researchers can identify candidate genes involved in the biosynthetic pathway. researchdata.se Studies on Populus tremula have successfully used this strategy to characterize the genetic basis of different salicinoid chemotypes. nih.gov

Furthermore, genetic modification techniques like CRISPR/Cas9 have been used to disrupt specific genes in the salicinoid pathway. nih.gov The subsequent analysis of the plant's metabolome and transcriptome can reveal the function of the disrupted gene and uncover unexpected connections to other metabolic networks, such as those for plant defense hormones like salicylic acid and jasmonic acid. nih.gov This provides a deeper understanding of the metabolic grid and the pleiotropic effects of salicinoid biosynthesis. nih.govresearchgate.net

Exploration of this compound as a Precursor for Novel Bioactive Derivatives

This compound serves as a scaffold for the biosynthesis of other, more complex salicinoids. For example, it is a known precursor to lasiandrin, also known as HCH-2'-acetylsalicortin, which contains an additional hydroxycyclohexen-on-oyl (HCH) moiety. nih.gov The modular structure of salicinoids suggests that a relatively small number of enzymes are responsible for generating a high level of chemical diversity. nih.gov

Research into the synthesis of novel bioactive derivatives from various chemical precursors is an active field. tecnalia.commdpi.combeilstein-journals.org While specific studies on the synthetic modification of this compound are not abundant, the principles of synthetic chemistry can be applied to this molecule. Its structure presents multiple reactive sites for chemical modification, potentially leading to the creation of new compounds with enhanced or novel biological activities. For instance, a recent study detailed the anti-adipogenic effects of 2'-O-acetylsalicortin, suggesting its potential as a therapeutic agent for controlling obesity. nih.gov This bioactivity opens the door for the development of derivatives with improved efficacy.

Moreover, breeding programs with different Salix species have shown that new, structurally intriguing dimeric salicinoids can be produced through hybridization. mdpi.com These complex molecules, such as miyabeacin, are formed through Diels-Alder reactions of reactive precursors derived from pathways involving compounds like salicortin. mdpi.com This demonstrates that genetic manipulation can harness the biosynthetic machinery to create novel derivatives from the existing pool of precursors, which includes this compound.

Theoretical and Computational Chemistry Applications in Mechanistic Studies

Theoretical and computational chemistry provides powerful tools for investigating the structure, properties, and reactivity of molecules like this compound at an atomic level. sumitomo-chem.co.jppitt.edudergipark.org.tr Methods such as Density Functional Theory (DFT) can be used to calculate molecular geometries, reaction energies, and spectroscopic properties, offering insights that complement experimental findings. scielo.brcardiff.ac.ukbiointerfaceresearch.comnih.gov

While specific DFT studies focusing exclusively on this compound are limited, computational methods have been applied to related salicinoids. For example, the absolute configuration of salicortin and its derivatives has been determined by comparing experimental spectroscopic data with computational results. researchgate.netresearchgate.net These approaches are crucial for the correct structural elucidation of new natural products. researchgate.net

Computational chemistry can also be employed to study reaction mechanisms, such as the degradation of salicinoids, which is key to their biological activity. researchgate.net By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed picture of how the reaction proceeds. rsc.orgsumitomo-chem.co.jp For this compound, computational studies could elucidate the mechanisms of its biosynthesis, its degradation to produce defensive compounds, and its interactions with biological targets. The computed properties of this compound provide foundational data for such theoretical investigations. nih.gov

Computed Chemical and Physical Properties of this compound. nih.gov
PropertyValue
Molecular FormulaC22H26O11
Molecular Weight466.4 g/mol
Exact Mass466.14751164 Da
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count11
Rotatable Bond Count7
Topological Polar Surface Area169 Ų
Complexity753

Q & A

Q. What are the standard analytical techniques for identifying and characterizing 2'-Acetylsalicortin in plant extracts?

To confirm the presence and purity of this compound, researchers commonly employ high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to distinguish acetylated derivatives from parent compounds like salicortin. For example, a 2006 doctoral thesis identified this compound in Salix alba bark using chromatographic separation followed by spectral analysis .

Q. How can researchers ensure the stability of this compound during experimental storage?

Stability requires strict adherence to storage protocols: lyophilized powder should be stored at -20°C for up to three years, while solutions should be kept at -80°C for one year to prevent hydrolysis of the acetyl group. Regular stability testing via HPLC is recommended to monitor degradation, especially under varying pH and temperature conditions .

Q. What biological systems are suitable for preliminary bioactivity studies of this compound?

Given its structural similarity to salicylates, in vitro models assessing anti-inflammatory or antioxidant pathways (e.g., COX enzyme inhibition assays, ROS scavenging tests) are appropriate. Cell lines such as RAW 264.7 macrophages or primary human endothelial cells can serve as initial screening platforms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from differences in compound purity, assay conditions, or biological models. To address this:

  • Validate compound identity and purity using orthogonal methods (e.g., HPLC-MS and NMR).
  • Standardize experimental protocols (e.g., cell culture conditions, agonist concentrations).
  • Perform dose-response curves to compare potency thresholds across studies .
  • Cross-reference the plant source (e.g., Salix species variations) and extraction methodology, as these influence compound composition .

Q. What strategies are recommended for synthesizing this compound derivatives to explore structure-activity relationships (SAR)?

Semi-synthetic approaches are feasible starting from salicortin, a precursor abundant in willow bark. Key steps include:

  • Selective acetylation using acetic anhydride under controlled pH to target the 2'-hydroxyl group.
  • Purification via silica gel chromatography or preparative HPLC.
  • Validation of acetyl group placement via NOESY NMR or X-ray crystallography (if crystalline forms are obtainable) .

Q. How can researchers design experiments to assess the metabolic fate of this compound in mammalian systems?

Use isotope-labeled this compound (e.g., ¹⁴C or deuterated analogs) to track absorption, distribution, and excretion in rodent models. Combine this with LC-MS/MS to identify metabolites in plasma, urine, and tissues. For in vitro studies, liver microsomes or hepatocyte cultures can elucidate phase I/II metabolic pathways .

Q. What computational methods are suitable for predicting the molecular targets of this compound?

Molecular docking studies (e.g., AutoDock Vina) against inflammatory targets like COX-2 or NF-κB can prioritize hypotheses for experimental validation. Quantitative structure-activity relationship (QSAR) models trained on salicylate derivatives may also predict bioavailability or toxicity profiles .

Methodological Considerations

Q. What controls are essential when evaluating this compound’s effects in cellular assays?

Include:

  • A vehicle control (e.g., DMSO at the same concentration used for compound solubilization).
  • A positive control (e.g., aspirin for COX inhibition assays).
  • A negative control with structurally related but inactive analogs to confirm specificity .

Q. How should researchers address low yields of this compound during natural extraction?

Optimize extraction parameters using response surface methodology (RSM). Variables include solvent polarity (e.g., methanol-water gradients), temperature, and extraction time. Supercritical CO₂ extraction may enhance efficiency while minimizing degradation .

Data Interpretation and Reporting

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?

Non-linear regression models (e.g., log[inhibitor] vs. response curves in GraphPad Prism) are standard. For omics data, apply false discovery rate (FDR) corrections to mitigate type I errors in high-throughput screens .

Q. How can researchers ensure reproducibility in this compound studies?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Publish raw spectral data (NMR, MS) in open repositories.
  • Detail extraction and synthesis protocols in supplementary materials.
  • Report biological assay conditions using MIAME (Minimum Information About a Microarray Experiment) or similar standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.